molecular formula C6H4BrN3OS B3047445 2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 139535-51-6

2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B3047445
CAS No.: 139535-51-6
M. Wt: 246.09 g/mol
InChI Key: AIPJVKHLEHRDNF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It has been reported that this compound exhibits a broad spectrum of antimicrobial action , suggesting that it may interact with multiple targets within microbial cells.

Mode of Action

It is known to exhibit antimicrobial activity , which suggests that it may interfere with essential biological processes in microbial cells

Biochemical Pathways

Given its antimicrobial activity , it is likely that this compound disrupts key metabolic or biosynthetic pathways in microbial cells, leading to their death or growth inhibition.

Result of Action

The primary result of the action of 2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is its antimicrobial effect . This suggests that the compound is capable of killing or inhibiting the growth of a broad spectrum of microbes, making it potentially useful in the development of new antimicrobial drugs.

Properties

IUPAC Name

2-bromo-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3OS/c1-3-2-4(11)10-6(8-3)12-5(7)9-10/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPJVKHLEHRDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576350
Record name 2-Bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139535-51-6
Record name 2-Bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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